Cas no 5668-07-5 (5.α.-androstan-11.β.-ol, 17.β.-amino-)
5668-07-5 structure
Product Name:5.α.-androstan-11.β.-ol, 17.β.-amino-
Numero CAS:5668-07-5
MF:C19H33NO
MW:291.471425771713
CID:1602724
PubChem ID:247022
Update Time:2025-04-21
5.α.-androstan-11.β.-ol, 17.β.-amino- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5.α.-androstan-11.β.-ol, 17.β.-amino-
- NSC92345
- 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl acetate(non-preferred name)
- AC1L63P2
- 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (non-preferred name)
- AR-1C0058
- AC1Q62FU
- NSC92345; 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl acetate(non-preferred name); AC1L63P2; 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (non-preferred name); AR-1C0058; AC1Q62FU;
- (5R,8S,9S,10S,11S,13S,14S,17S)-17-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-11-ol
- 17-Amino-5alpha-androstan-11-ol
- 17-Aminoandrostan-11-ol
- NSC-60795
- 5668-07-5
- Androstan-11-ol, 17-amino-, (5alpha,11beta,17beta)-
- CHEBI:79858
- Q27148996
- Androstan-11-ol, (5.alpha.,11.beta.,17.beta.)-
- 17beta-Amino-5alpha-androstan-11beta-ol
- NSC60795
- DTXSID50972127
- 17-AMINO-5.ALPHA.-ANDROSTAN-11-OL
- 17-.beta.-Amino-5-.alpha.-androstan-11-.beta.-ol
- 5.alpha.-Androstan-11.beta.-ol, 17.beta.-amino-
- 8J841HG5LR
- 17.beta.-Amino-5.alpha.-androstan-11.beta.-ol
- Androstan-11-ol, 17-amino-, (5.alpha.,11.beta.,17.beta.)-
- 5alpha-Androstan-11beta-ol, 17beta-amino-
- 5alpha-Androstan-11-ol, 17-amino-
- 5.ALPHA.-ANDROSTAN-11-OL, 17-AMINO-
- UNII-8J841HG5LR
-
- Inchi: 1S/C19H33NO/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(20)19(14,2)11-15(21)17(13)18/h12-17,21H,3-11,20H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1
- Chiave InChI: OMKYOYBEVIPBMI-YISWTCPOSA-N
- Sorrisi: O[C@H]1C[C@]2(C)[C@H](CC[C@H]2[C@@H]2CC[C@H]3CCCC[C@]3(C)[C@H]21)N
Proprietà calcolate
- Massa esatta: 291.25639
- Massa monoisotopica: 291.256215
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 0
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.2
- XLogP3: 4.5
Proprietà sperimentali
- Densità: 1.045
- Punto di ebollizione: 402.8°C at 760 mmHg
- Punto di infiammabilità: 197.4°C
- Indice di rifrazione: 1.536
- PSA: 46.25
- LogP: 4.41760
5.α.-androstan-11.β.-ol, 17.β.-amino- Letteratura correlata
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
5668-07-5 (5.α.-androstan-11.β.-ol, 17.β.-amino-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso